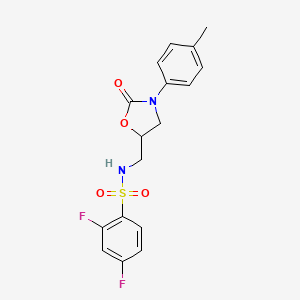

2,4-difluoro-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-difluoro-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)benzenesulfonamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is commonly referred to as DFOB and is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Biological Activity of Oxazolidinones

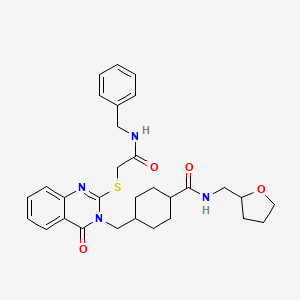

Oxazolidinones, a novel class of synthetic antimicrobial agents, demonstrate unique protein synthesis inhibition mechanisms. They generally exhibit bacteriostatic activity against significant human pathogens, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci. Linezolid, an oxazolidinone derivative, is noted for its near-complete oral bioavailability, favorable pharmacokinetics, and toxicity profiles, indicating its potential as an alternative to traditional treatments for infections caused by resistant gram-positive organisms. Researchers continuously seek to modify the oxazolidinone nucleus to enhance potency and broaden the spectrum of activity (Diekema & Jones, 2000).

Patent Landscape of Oxazolidinone Antimicrobials

A comprehensive review of patents published between 2012 and 2015 revealed novel oxazolidinones with notable antibacterial activity. These patents were scrutinized based on the novelty of the compounds, their antibacterial activity (MIC, µg/mL), and their preparation processes. Noteworthy oxazolidinones exhibited potent antibacterial activities against gram-positive bacteria, surpassing linezolid in efficacy. Some derivatives also showed effectiveness against standard strains of gram-negative bacteria, such as Moraxella catarrhalis and Escherichia coli. Interestingly, a structural isomer of linezolid demonstrated marginal activity against aerobic gram-negative bacteria, highlighting the potential for structural variations to yield compounds with unique antibacterial properties (Phillips & Sharaf, 2016).

properties

IUPAC Name |

2,4-difluoro-N-[[3-(4-methylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F2N2O4S/c1-11-2-5-13(6-3-11)21-10-14(25-17(21)22)9-20-26(23,24)16-7-4-12(18)8-15(16)19/h2-8,14,20H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHQVSPSLABOHSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(OC2=O)CNS(=O)(=O)C3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F2N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-difluoro-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Acetylphenyl)-3-[(4-methyl-3-nitrobenzoyl)amino]thiourea](/img/no-structure.png)

![3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B2451861.png)

![2-chloro-N-[(2E)-1-(chloroacetyl)pyridin-2(1H)-ylidene]acetamide](/img/structure/B2451865.png)

![2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2451867.png)

![Benzyl 3-[(2-chloropropanoylamino)methyl]benzoate](/img/structure/B2451869.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2451874.png)

![Methyl 3-(5-nitrobenzo[b]thiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2451881.png)